molecular formula C5H5ClF3N3 B3005755 4-(Chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole CAS No. 2169203-94-3

4-(Chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole

Cat. No.: B3005755
CAS No.: 2169203-94-3
M. Wt: 199.56
InChI Key: QIUWUMURKIVNEN-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of chloromethylation reactions, where a chloromethyl group is introduced into the triazole ring. This can be achieved by reacting a triazole precursor with chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale chloromethylation processes, where the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Oxidation Reactions: The compound can undergo oxidation to form triazole N-oxides.

    Reduction Reactions: Reduction of the triazole ring can lead to the formation of dihydrotriazoles.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted triazoles with various functional groups.

    Oxidation Reactions: Formation of triazole N-oxides.

    Reduction Reactions: Formation of dihydrotriazoles.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the chloromethyl and trifluoromethyl groups in 4-(Chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole makes it unique. The trifluoromethyl group enhances its lipophilicity and stability, while the chloromethyl group provides a reactive site for further chemical modifications. This combination of properties makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

4-(chloromethyl)-1-methyl-5-(trifluoromethyl)triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClF3N3/c1-12-4(5(7,8)9)3(2-6)10-11-12/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUWUMURKIVNEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=N1)CCl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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